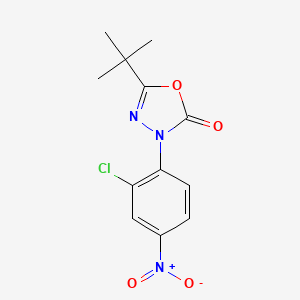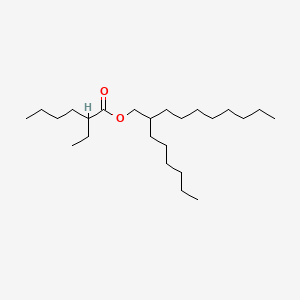
Hexyldecyl ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyldecyl ethylhexanoate is an ester compound formed from the reaction between 2-hexyldecanol and 2-ethylhexanoic acid. It is commonly used in cosmetic formulations due to its excellent emollient properties, providing a smooth and non-greasy feel on the skin .
Preparation Methods
Hexyldecyl ethylhexanoate is synthesized through the esterification of 2-hexyldecanol and 2-ethylhexanoic acid. The reaction typically occurs in the presence of a solvent such as n-hexane and a catalyst like Novozym 435, which is a commercial immobilized lipase from Candida antarctica . The reaction conditions are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
Hexyldecyl ethylhexanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-hexyldecanol and 2-ethylhexanoic acid. The compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Scientific Research Applications
Hexyldecyl ethylhexanoate is widely used in the cosmetic industry as a skin conditioning agent and emollient. It is found in various formulations, including sunscreens, moisturizers, and other skincare products . The compound’s ability to provide a smooth and soft spreadability makes it a popular ingredient in these products. Additionally, it has been studied for its potential use in nanopharmaceuticals, where it can help optimize product performance by improving the delivery and stability of active ingredients .
Mechanism of Action
The primary mechanism of action of hexyldecyl ethylhexanoate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and providing a moisturizing effect. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .
Comparison with Similar Compounds
Hexyldecyl ethylhexanoate is similar to other alkyl ethylhexanoates, such as cetyl ethylhexanoate, isocetyl ethylhexanoate, and stearyl ethylhexanoate . These compounds share similar emollient properties and are used in cosmetic formulations for their skin conditioning effects. this compound is unique in its specific combination of 2-hexyldecanol and 2-ethylhexanoic acid, which provides a distinct balance of spreadability and moisturizing properties .
Properties
CAS No. |
128165-66-2 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-hexyldecyl 2-ethylhexanoate |
InChI |
InChI=1S/C24H48O2/c1-5-9-12-14-15-17-19-22(18-16-13-10-6-2)21-26-24(25)23(8-4)20-11-7-3/h22-23H,5-21H2,1-4H3 |
InChI Key |
VDHIEQOYPSVNIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
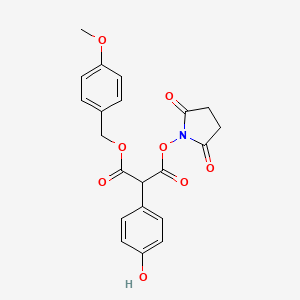

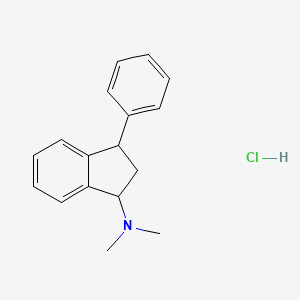
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
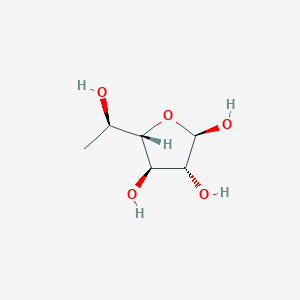
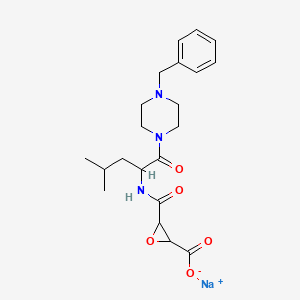
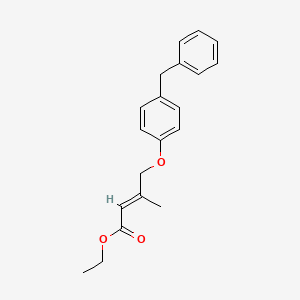
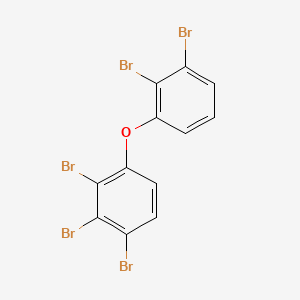
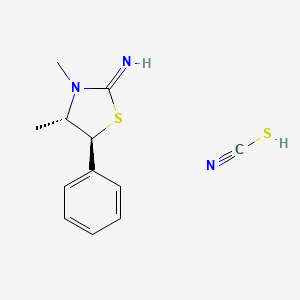
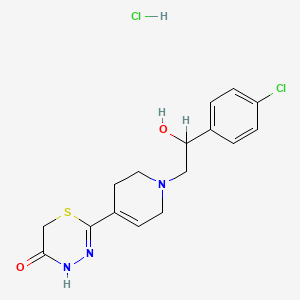
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
